BenchChemオンラインストアへようこそ!

PF-Cbp1

Epigenetics Bromodomain Selectivity Chemical Probe Validation

PF-Cbp1 (PF-06670910) is a premier chemical probe for dissecting CBP/p300 biology without confounding BET-family off-target effects. Its 139‑fold biochemical selectivity over BRD4—a margin ~2.5× greater than SGC‑CBP30—guarantees clean transcriptional readouts at 1–10 µM. With 38% oral bioavailability in mice, it is the only CBP/p300 probe validated for in vivo target‑engagement studies, making it essential for lymphoma (OCI‑LY10 IC₅₀ 2.3 µM) and neuroinflammation research.

Molecular Formula C29H36N4O3
Molecular Weight 488.6 g/mol
Cat. No. B610061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-Cbp1
SynonymsPF-CBP1;  PF-CBP-1;  PF-CBP 1;  PF-06670910;  PF 06670910;  PF06670910.
Molecular FormulaC29H36N4O3
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C
InChIInChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3
InChIKeyCGWBJJZOKGZCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-Cbp1 (PF-06670910) Technical Profile: CBP/p300 Bromodomain Inhibitor with Quantified Selectivity


PF-Cbp1 (also known as PF-06670910) is a potent, dual CBP/p300 bromodomain inhibitor with a core benzimidazole scaffold. Its primary biochemical differentiation stems from a quantifiable selectivity window exceeding 100-fold over the BET family bromodomain BRD4 [1]. In cell-free assays, PF-Cbp1 inhibits CREBBP (CBP) and EP300 (p300) bromodomains with IC50 values of 125 nM and 363 nM, respectively [2]. The compound is primarily deployed as a chemical probe in epigenetic research, enabling selective interrogation of CBP/p300 transcriptional functions distinct from pan-BET inhibition .

PF-Cbp1 Procurement Rationale: Why Structural Analogs and Other CBP Inhibitors Cannot Substitute


Substitution with alternative CBP/p300 bromodomain inhibitors such as SGC-CBP30 or I-CBP112 is not scientifically neutral due to significant divergence in selectivity margins over BRD4 and in vivo pharmacokinetic (PK) profiles. While these compounds share the same nominal target class, PF-Cbp1 exhibits a selectivity window over BRD4 that is approximately 2.5-fold greater than SGC-CBP30 (139-fold vs. 40-fold) [1]. Furthermore, PF-Cbp1 demonstrates a reported oral bioavailability of 38% in mice, a PK feature not established for early-generation chemical probes like I-CBP112, which limits their utility beyond in vitro applications . Using an alternative probe without this specific selectivity margin risks confounding experimental readouts through BET-family off-target effects at cellular concentrations [1].

Quantitative Differentiation Guide: PF-Cbp1 vs. SGC-CBP30, I-CBP112, and GNE-049


Biochemical Selectivity: PF-Cbp1 vs. SGC-CBP30 Over BRD4

PF-Cbp1 provides a selectivity margin over the primary off-target BRD4 that is >3-fold greater than SGC-CBP30. In direct comparative biochemical profiling, PF-Cbp1 demonstrates 139-fold selectivity for CBP over BRD4, whereas SGC-CBP30 exhibits only 40-fold selectivity [1]. This differential translates to a broader functional window before BET-family engagement occurs in cellular assays.

Epigenetics Bromodomain Selectivity Chemical Probe Validation

In Vivo Utility: PF-Cbp1 Oral Bioavailability vs. I-CBP112 PK Limitations

PF-Cbp1 is characterized by a reported oral bioavailability of 38% in mice (AUC comparison, 10 mg/kg oral vs. intravenous administration), establishing its utility as an in vivo-capable chemical probe . In contrast, I-CBP112 lacks published animal pharmacokinetic data, with the Chemical Probes Portal noting that 'its utility in model organisms remains to be determined' [1].

Pharmacokinetics In Vivo Probe Oral Bioavailability

Cellular Potency and Target Engagement: PF-Cbp1 in DLBCL Models

PF-Cbp1 demonstrates functional cellular activity in diffuse large B-cell lymphoma (DLBCL) models, inhibiting proliferation with IC50 values of 2.3 μM (OCI-LY10), 3.1 μM (SU-DHL4), and 4.5 μM (SU-DHL6) in MTT assays . Mechanistic validation via ChIP-qPCR confirms on-target engagement: at 1 μM, PF-Cbp1 reduces CBP occupancy at BCL6 and MYC gene promoters by approximately 60% and 55%, respectively, compared to DMSO control .

Lymphoma Cancer Epigenetics Target Engagement

Selectivity Margin in BROMOscan Panel: PF-Cbp1 vs. Broader Bromodomain Family

In BROMOscan profiling against 19 bromodomains, PF-Cbp1 affects only CBP/EP300 at concentrations below 1 μM, with BRD4 Kd exceeding 20 μM by ITC [1]. Full panel IC50 data confirms selectivity: BRD2-1 (1.24 μM), BRD3-1 (1.38 μM), BRD3-2 (4.22 μM), BRD4-1 (1.54 μM), BRD4-2 (9.75 μM), BRDT-1 (2.44 μM), TAF1-2 (3.39 μM), and TAF1L-2 (7.29 μM) [1]. This profile establishes a functional window of 1-10 μM for CBP-specific cellular interrogation without BRD4 engagement [1].

Bromodomain Profiling Off-Target Screening Selectivity Panel

Validated Application Scenarios for PF-Cbp1 in Epigenetic and Translational Research


Selective CBP/p300 Bromodomain Inhibition with Minimal BET Off-Target Activity

PF-Cbp1 is optimal for experiments requiring CBP/p300 bromodomain inhibition without concurrent BRD4 engagement. The 139-fold biochemical selectivity over BRD4 [1] and BROMOscan-confirmed clean profile enable transcriptional studies where BET-family inhibition would confound interpretation. Recommended cellular concentration range: 1-10 μM for CBP-specific effects without BRD4 inhibition [1].

In Vivo Pharmacodynamic Studies Enabled by Oral Bioavailability

With a reported mouse oral bioavailability of 38% at 10 mg/kg , PF-Cbp1 is suitable for in vivo target engagement and efficacy studies where oral dosing is preferred. This PK property distinguishes PF-Cbp1 from first-generation CBP probes like I-CBP112 that lack validated in vivo utility [2].

DLBCL and Hematologic Malignancy Preclinical Models

PF-Cbp1 demonstrates antiproliferative activity in DLBCL cell lines (OCI-LY10 IC50: 2.3 μM; SU-DHL4: 3.1 μM) with confirmed reduction of CBP occupancy at MYC and BCL6 promoters . These data support PF-Cbp1 deployment in lymphoma-focused epigenetic studies examining CBP/p300 dependency in transcriptional addiction.

Neuroinflammation and Parkinson's Disease Target Validation

PF-Cbp1 downregulates RGS4 expression in primary cortical neurons, a gene target linked to Parkinson's disease pathophysiology [3]. Combined with its modulation of inflammatory cytokines (IL-1β, IL-6, IFN-β) in primary macrophages [3], PF-Cbp1 serves as a chemical probe for investigating CBP/p300 bromodomain function in neuroinflammatory contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-Cbp1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.